![molecular formula C15H18N2O2 B1268366 4-[3-(4-Aminophenoxy)propoxy]aniline CAS No. 52980-20-8](/img/structure/B1268366.png)
4-[3-(4-Aminophenoxy)propoxy]aniline
描述
4-[3-(4-Aminophenoxy)propoxy]aniline is a compound of interest due to its structural complexity and potential applications in material science and organic electronics. The synthesis and characterization of similar compounds provide insights into the methodologies that can be applied to synthesize and analyze such a compound.
Synthesis Analysis
The synthesis of compounds related to 4-[3-(4-Aminophenoxy)propoxy]aniline involves multi-step organic reactions, starting from basic aromatic compounds through processes like high pressure hydrolysis, reduction reactions, and addition reactions. An example includes the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline from 3,4-dichloronitrobenzene, showcasing a complex synthesis pathway with an overall yield of 72.0% (Wen Zi-qiang, 2007).
Molecular Structure Analysis
Characterization techniques such as IR spectra, 1H NMR, and elemental analyses are crucial for determining the molecular structure of synthesized compounds. These techniques confirm the successful synthesis and purity of the target compounds, revealing their structural details and confirming the expected molecular framework.
Chemical Reactions and Properties
Compounds with similar structural features undergo various chemical reactions, including copolymerization, as demonstrated by the synthesis of poly(aniline-co-o-aminophenol) and its enhanced redox activity under basic conditions (Chuanxiang Chen et al., 2013). These reactions are significant for understanding the reactivity and functionalization possibilities of the target compound.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are essential for determining the compound's applications. The synthesis and characterization of similar compounds, like poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) with a conductivity of 0.45 S cm^-1, highlight the importance of physical properties in evaluating the potential use of these compounds in various applications (Shao-lin Mu, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form copolymers, define the versatility of compounds like 4-[3-(4-Aminophenoxy)propoxy]aniline. Studies on copolymers and their electrochemical activities offer insights into the chemical behavior and potential applications of these materials in advanced technological applications (Jing Zhang, D. Shan, Shao-lin Mu, 2007).
科学研究应用
-
Polyimides Synthesis : This field involves the creation of a type of polymer called polyimides. “4-[3-(4-Aminophenoxy)propoxy]aniline” could potentially be used as a monomer in the synthesis of these polymers. The methods of application would involve standard polymerization techniques, and the outcomes could include the creation of new materials with unique properties.
-
Nanomaterials : This is a broad field that involves the creation and manipulation of materials at the nanoscale. While “4-[3-(4-Aminophenoxy)propoxy]aniline” is not specifically mentioned, it’s possible that it could be used in the synthesis or modification of nanomaterials. The methods of application would involve nanoscale fabrication and characterization techniques.
-
Silica-based Nanoparticles : This field involves the creation and use of nanoparticles based on silica. While “4-[3-(4-Aminophenoxy)propoxy]aniline” is not specifically mentioned, it’s possible that it could be used in the functionalization of these nanoparticles. The methods of application would involve nanoparticle synthesis and surface modification techniques.
-
Photocatalysis and Biosensing : This compound could potentially be used in the field of photocatalysis and biosensing. Photocatalysis involves the acceleration of a photoreaction in the presence of a catalyst, while biosensing involves the use of biological molecules to detect the presence of chemicals. The methods of application would involve the synthesis of polymeric carbon nitride (CN) and its subsequent use in photocatalytic reactions or biosensors.
-
Functional Nanocomposites : This field involves the creation of nanocomposites with specific functionalities. “4-[3-(4-Aminophenoxy)propoxy]aniline” could potentially be used in the synthesis of these nanocomposites. The methods of application would involve nanoscale fabrication and characterization techniques, and the outcomes could include the creation of new materials with unique properties.
-
Heterogeneous Catalysis : This field involves the use of a catalyst in a different phase from the reactants. “4-[3-(4-Aminophenoxy)propoxy]aniline” could potentially be used as a catalyst in these reactions. The methods of application would involve standard catalysis techniques, and the outcomes could include the acceleration of specific chemical reactions.
-
Photocatalysis and Biosensing : This compound could potentially be used in the field of photocatalysis and biosensing. Photocatalysis involves the acceleration of a photoreaction in the presence of a catalyst, while biosensing involves the use of biological molecules to detect the presence of chemicals. The methods of application would involve the synthesis of polymeric carbon nitride (CN) and its subsequent use in photocatalytic reactions or biosensors.
-
Ceria Nanoparticles : Cerium oxide nanoparticles (CeNPs) are versatile materials with unique and unusual properties that vary depending on their surface chemistry, size, shape, coating, oxidation states, crystallinity, dopant, and structural and surface defects. “4-[3-(4-Aminophenoxy)propoxy]aniline” could potentially be used in the synthesis or modification of these nanoparticles. The methods of application would involve nanoparticle synthesis and surface modification techniques.
-
Silicon Nanocrystals : Silicon nanocrystals (SiNCs) have attracted considerable attention in many advanced applications due to silicon’s high natural abundance, low toxicity, and impressive optical properties. “4-[3-(4-Aminophenoxy)propoxy]aniline” could potentially be used in the synthesis or modification of these nanocrystals. The methods of application would involve nanoscale fabrication and characterization techniques.
安全和危害
属性
IUPAC Name |
4-[3-(4-aminophenoxy)propoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15/h2-9H,1,10-11,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFFEQXPFFDJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341392 | |
| Record name | 4-[3-(4-aminophenoxy)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Aminophenoxy)propoxy]aniline | |
CAS RN |
52980-20-8 | |
| Record name | 1,3-Bis(4-aminophenoxy)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52980-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(4-aminophenoxy)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(Trimethylenedioxy)dianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



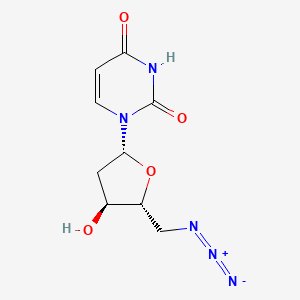




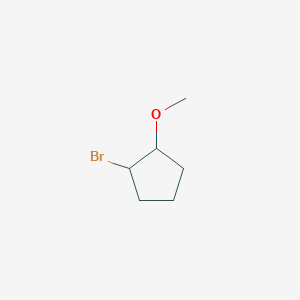
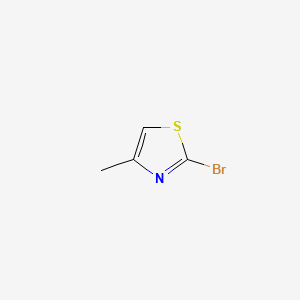


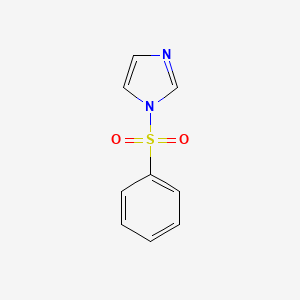

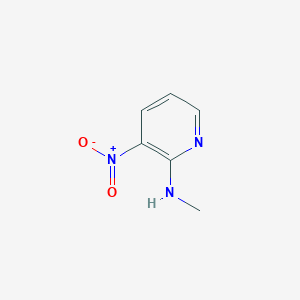

![4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol](/img/structure/B1268316.png)